Product packaging for 3-Ethyladamantan-1-amine hydrochloride(Cat. No.:CAS No. 80121-67-1)

3-Ethyladamantan-1-amine hydrochloride

Cat. No.: B129922
CAS No.: 80121-67-1
M. Wt: 215.76 g/mol
InChI Key: SLOLBBCVFZRLLS-UHFFFAOYSA-N
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Description

3-Ethyladamantan-1-amine hydrochloride (CAS: 41100-45-2) is a substituted adamantane derivative with the molecular formula C₁₂H₂₁N·HCl and a molecular weight of 215.76 g/mol . It is structurally characterized by an ethyl group substituted at the 3-position of the adamantane ring and an amine group at the 1-position, which is protonated as a hydrochloride salt. Key properties include:

  • Melting point: >220°C (decomposition)
  • Solubility: Slightly soluble in chloroform and methanol
  • Storage: Requires inert atmosphere and room temperature due to hygroscopicity .
    This compound is recognized as Memantine impurity A, a byproduct in the synthesis of memantine hydrochloride, a drug used for Alzheimer’s disease .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22ClN B129922 3-Ethyladamantan-1-amine hydrochloride CAS No. 80121-67-1

Properties

IUPAC Name

3-ethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOLBBCVFZRLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512744
Record name 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80121-67-1
Record name 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Patent-Based Nitration Using Mixed Acids

A widely cited method involves the nitration of amantadine hydrochloride (1-adamantanamine hydrochloride) using a mixture of sulfuric acid (98%) and nitric acid (65–70%). The process occurs in two stages:

  • Nitration : Amantadine hydrochloride is dissolved in sulfuric acid at 10–30°C, followed by dropwise addition of nitration mixture (H₂SO₄:HNO₃ = 1:1–1:10 molar ratio). This yields 3-nitroamantadine intermediates.

  • Hydroxylation : The nitrated intermediate is hydrolyzed in aqueous alkali (e.g., KOH) at temperatures below 80°C, followed by extraction with dichloromethane and recrystallization in ethyl acetate.

Key Data :

  • Yield : 72–90.1%

  • Purity : >95% (HPLC)

  • Advantages : Scalable, uses cost-effective reagents.

  • Challenges : Requires careful handling of corrosive acids and precise temperature control.

Alternative Nitrating Agents

Sodium nitrate (NaNO₃) has been employed as a nitrating agent in sulfuric acid, reducing the need for concentrated nitric acid. This modification improves safety while maintaining yields of ~75%.

Sodium Azide-Mediated Synthesis

Early methods utilized sodium azide (NaN₃) for azide rearrangement of 3-bromo-1-adamantanecarboxylic acid. The azide intermediate is subsequently hydrolyzed under acidic conditions to yield 3-ethyladamantan-1-amine, which is then treated with HCl to form the hydrochloride salt.

Key Data :

  • Yield : ~63%

  • Drawbacks : Low safety profile due to NaN₃’s explosivity; limited industrial applicability.

Ethylation via Grignard Reagents

A less common approach involves alkylating 1-adamantanamine with ethyl magnesium bromide (EtMgBr) in tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack on the adamantane core, followed by HCl quench to form the hydrochloride salt.

Key Data :

  • Yield : 50–60%

  • Limitations : Low regioselectivity; requires anhydrous conditions.

Comparative Analysis of Preparation Methods

Method Reagents Yield Safety Industrial Feasibility
Nitration-HydroxylationH₂SO₄, HNO₃, KOH72–90.1%ModerateHigh
Azide RearrangementNaN₃, HCl~63%LowLow
Direct AlkylationEtMgBr, THF50–60%ModerateModerate

Observations :

  • The nitration-hydroxylation route is optimal for industrial production due to high yields and scalability.

  • Azide-based methods are largely obsolete due to safety concerns.

Optimization Strategies

Solvent Selection

  • Ethyl acetate is preferred for recrystallization due to its low polarity, which enhances product purity.

  • Dichloromethane improves extraction efficiency of the amine intermediate.

Temperature Control

  • Maintaining temperatures below 80°C during hydroxylation prevents decomposition of the nitro intermediate.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been explored to accelerate nitration kinetics, though industrial adoption remains limited.

Challenges and Limitations

  • Regioselectivity : Achieving exclusive substitution at the 3-position remains challenging, often requiring excess nitrating agents.

  • Waste Management : Neutralization of spent sulfuric acid generates significant sulfate waste, necessitating robust effluent treatment systems.

  • Cost of Raw Materials : Amantadine hydrochloride’s market price fluctuates, impacting production economics .

Chemical Reactions Analysis

3-Ethyladamantan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents include hydrogen gas for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include various adamantane derivatives with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

3-Ethyladamantan-1-amine hydrochloride is primarily studied for its pharmacological properties, particularly its potential as a therapeutic agent in neurological disorders. It is structurally related to memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. Research indicates that compounds in this class may modulate receptor activity in the nervous system, suggesting similar therapeutic applications for this compound.

Studies have shown that this compound exhibits biological activities akin to other adamantane derivatives. It has been investigated for its interactions with biological membranes and proteins, which are critical for understanding its pharmacological profile and potential therapeutic uses . Notably, research has highlighted its efficacy against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, making it a candidate for further exploration as an anti-malarial agent .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference material for method development and calibration. Its unique structure allows it to be utilized in various analytical techniques to develop and validate new methodologies .

Materials Science

The stability and unique structure of this compound make it valuable in the development of advanced materials and polymers. Researchers are exploring its potential applications in creating novel materials with specific properties that can be tailored for various industrial uses.

Case Study 1: Anti-Tuberculosis Activity

A study explored the anti-tuberculosis activity of various adamantane derivatives, including this compound. The compound demonstrated significant potency against drug-resistant strains of Mycobacterium tuberculosis, indicating its potential as a new therapeutic option in combating antibiotic resistance .

Case Study 2: Neuroprotective Effects

Research has indicated that compounds similar to this compound could provide neuroprotective effects following cerebral ischemia. The mechanism involves modulation of neurotransmitter systems, which may have implications for treating cognitive disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Structural Analogues and Substitution Patterns

The adamantane scaffold is pharmacologically significant due to its rigidity and lipophilicity. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Pharmacological Role
3-Ethyladamantan-1-amine HCl C₁₂H₂₁N·HCl 215.76 3-Ethyl, 1-NH₂·HCl Memantine synthesis impurity
Memantine HCl C₁₂H₂₁N·HCl 215.76 3,5-Dimethyl, 1-NH₂·HCl NMDA receptor antagonist
3-Methyladamantan-1-amine HCl C₁₁H₁₉N·HCl 201.74 3-Methyl, 1-NH₂·HCl Memantine metabolite
Amantadine HCl C₁₀H₁₇N·HCl 187.71 1-NH₂·HCl Antiviral, Parkinson’s treatment
Rimantadine HCl C₁₂H₂₁N·HCl 215.76 1-(1-Aminoethyl)adamantane Influenza prophylaxis

Sources :

Key Observations:
  • Pharmacological Activity : Memantine and rimantadine are clinically approved, whereas 3-Ethyladamantan-1-amine lacks direct therapeutic use and is primarily a synthetic intermediate or impurity .

Physicochemical Properties

  • Melting Points: 3-Ethyladamantan-1-amine HCl: Decomposes above 220°C . Memantine HCl: Reported melting point ~300°C (decomposition) .
  • Solubility :
    • 3-Ethyladamantan-1-amine HCl is sparingly soluble in polar solvents, contrasting with memantine’s higher aqueous solubility due to dimethyl substitution .

Biological Activity

3-Ethyladamantan-1-amine hydrochloride, with the molecular formula C12_{12}H22_{22}ClN and a molecular weight of 215.76 g/mol, is a derivative of adamantane that has garnered attention for its potential biological activities, particularly in neurological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its adamantane core structure, which features a diamond-like cage of carbon atoms. The presence of an ethyl group at the 3-position distinguishes it from other adamantane derivatives, such as memantine and amantadine. This structural modification may influence its pharmacological properties and receptor interactions.

PropertyValue
Molecular FormulaC12_{12}H22_{22}ClN
Molecular Weight215.76 g/mol
CAS Number80121-67-1
IUPAC Name3-ethyladamantan-1-amine;hydrochloride

The mechanism of action for this compound involves its interaction with various receptors in the nervous system. It is believed to modulate the activity of NMDA (N-methyl-D-aspartate) receptors, similar to memantine, which is used in Alzheimer’s disease treatment. The compound may also affect ion channels and other neurotransmitter systems, contributing to its neuroprotective effects.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases. Its ability to inhibit excitotoxicity through NMDA receptor antagonism suggests potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.

Interaction Studies

Studies have focused on the binding affinity of this compound at various receptors:

  • NMDA Receptors : Exhibits competitive antagonism.
  • Dopaminergic Receptors : Potential modulation observed, suggesting implications for Parkinson's treatment.

These interactions are critical for understanding the compound's pharmacological profile and therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • Cell Culture Models : Demonstrated reduced neuronal cell death in models of excitotoxicity.
    • Mechanistic Insights : Showed that the compound's protective effects are mediated through NMDA receptor inhibition .
  • In Vivo Studies :
    • Animal Models : Tested for efficacy in reducing symptoms associated with neurodegeneration; results indicated improved cognitive function in treated groups compared to controls.
  • Comparative Studies :
    • Compared to memantine and amantadine, this compound displayed enhanced receptor selectivity and reduced side effects, highlighting its potential as a safer alternative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.